molecular formula C6H10N2OS2 B2758601 4-methyl-5-(propane-1-sulfinyl)-1,2,3-thiadiazole CAS No. 338419-89-9

4-methyl-5-(propane-1-sulfinyl)-1,2,3-thiadiazole

Cat. No.: B2758601
CAS No.: 338419-89-9
M. Wt: 190.28
InChI Key: MYELFLHUQLPMIO-UHFFFAOYSA-N
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Description

4-Methyl-5-(propane-1-sulfinyl)-1,2,3-thiadiazole (CAS 338419-89-9) is a chemical compound featuring the 1,2,3-thiadiazole heterocyclic scaffold, recognized as a significant pharmacophore in medicinal chemistry . This particular structure is characterized by a methyl group at the 4-position and a propane-1-sulfinyl substituent at the 5-position of the thiadiazole ring . The 1,2,3-thiadiazole moiety is a privileged structure in drug discovery due to its wide array of biological activities. Researchers value this class of compounds for its potential in developing new therapeutic agents with activities including antiviral, anticancer, antifungal, and insecticidal properties . The structure-activity relationship (SAR) of these compounds can be finely tuned through substitutions at various positions on the thiadiazole nucleus, making derivatives like this valuable tools for synthetic and medicinal chemistry research . Common synthetic approaches to access 1,2,3-thiadiazole derivatives include the Hurd-Mori cyclization, which involves the reaction of semicarbazones or related hydrazone derivatives with thionyl chloride . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-propylsulfinylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS2/c1-3-4-11(9)6-5(2)7-8-10-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYELFLHUQLPMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-5-(propane-1-sulfinyl)-1,2,3-thiadiazole is a compound within the thiadiazole class, known for its diverse biological activities. This article explores its biological activity through various studies, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Overview of Thiadiazoles

Thiadiazoles are a group of heterocyclic compounds that have gained attention due to their broad spectrum of biological activities. The 1,2,3-thiadiazole ring system is particularly noted for its pharmacological potential, including antimicrobial and anticancer effects. The introduction of substituents such as sulfinyl groups can enhance these properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,2,3-thiadiazoles demonstrate moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds with a sulfinyl group have shown enhanced efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been tested for antifungal properties. In vitro assays revealed that it inhibits the growth of various fungal strains, demonstrating potential as an antifungal agent .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) showed that this compound exhibits cytotoxic effects. For example, one study reported an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Case Studies

Several case studies highlight the biological activity of thiadiazoles:

  • Antimicrobial Resistance : A study focused on the effectiveness of thiadiazole derivatives against antibiotic-resistant strains of H. pylori. Compounds were synthesized that demonstrated significant inhibition zones in disk diffusion assays .
  • Cancer Cell Proliferation : Research involving MTT assays showed that certain thiadiazole derivatives significantly reduced cell viability in various human cancer cell lines compared to controls .
  • Inflammation Models : Animal models treated with thiadiazole derivatives exhibited reduced inflammation markers following administration in models induced by carrageenan or formalin .

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives, including 4-methyl-5-(propane-1-sulfinyl)-1,2,3-thiadiazole, have demonstrated significant antimicrobial activity. Studies indicate that these compounds exhibit efficacy against a range of pathogens:

  • Bacterial Inhibition : Research has shown that thiadiazoles can inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Compounds within this class have also been tested against fungi like Aspergillus niger and Candida albicans, showing promising antifungal properties .
CompoundTarget OrganismActivity
This compoundStaphylococcus aureusInhibition
This compoundEscherichia coliInhibition
This compoundAspergillus nigerInhibition

Antiviral Applications

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against viruses such as Tobacco Mosaic Virus (TMV). Compounds have shown curative and protective effects in vitro, making them candidates for agricultural applications in crop protection .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The structure-activity relationship studies suggest that modifications to the thiadiazole ring or the sulfinyl group can enhance biological activity:

  • Functional Group Variation : The introduction of different substituents on the thiadiazole ring can lead to compounds with improved antimicrobial or antiviral properties .
  • Hybrid Structures : Combining thiadiazoles with other pharmacophores has been shown to yield compounds with synergistic effects against pathogens .

Case Study 1: Antibacterial Efficacy

A study evaluated various thiadiazole derivatives' antibacterial activities using disk diffusion methods. The results indicated that certain modifications to the thiadiazole structure led to increased inhibition zones against E. coli and S. aureus, suggesting potential for development into new antibacterial agents .

Case Study 2: Antiviral Activity Against TMV

In another study focusing on plant viruses, derivatives of this compound were tested for their ability to inhibit TMV. Results showed significant protective effects at varying concentrations, indicating their potential use as agricultural biopesticides .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Antibacterial Activity : The hydrazide derivative (Table 1, row 2) demonstrates superior antibacterial efficacy compared to other 1,2,3-thiadiazoles, attributed to the hydrazide–hydrazone scaffold’s ability to disrupt bacterial membranes . In contrast, sulfinyl/sulfonyl derivatives (rows 1, 3, 4) lack direct antibacterial data but may exhibit activity via alternative mechanisms, such as enzyme inhibition.
  • Necroptosis Inhibition: Thiadiazoles with cyclopropyl or cyano-pyrrole substituents (e.g., compound 4 in ) show distinct necroptosis inhibition profiles compared to pyrrole derivatives, suggesting substituent-dependent modes of action .

Physicochemical and Metabolic Properties

  • Sulfinyl vs. Sulfonyl Groups : The propane-1-sulfinyl group in the target compound is less oxidized than sulfonyl analogs (e.g., row 3–4), increasing its susceptibility to metabolic reduction (e.g., in liver microsomes) . This may limit its in vivo half-life compared to sulfonyl derivatives.

Q & A

Q. What are the typical synthetic routes for 4-methyl-5-(propane-1-sulfinyl)-1,2,3-thiadiazole?

  • Methodological Answer : The synthesis typically involves two key steps: (1) thiol-thiadiazole coupling and (2) sulfide oxidation .
  • Step 1 : A copper-catalyzed cross-coupling reaction between propane-1-thiol and a halogenated 4-methyl-1,2,3-thiadiazole derivative under moderate temperatures (~70°C) yields the sulfide intermediate .
  • Step 2 : Controlled oxidation of the sulfide group using oxidizing agents (e.g., H₂O₂ or meta-chloroperbenzoic acid) forms the sulfinyl moiety. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to avoid over-oxidation to sulfones .
  • Validation : Purity and structure are confirmed via melting point analysis, NMR, and elemental analysis .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and sulfinyl group presence. For example, the sulfinyl group shows distinct deshielding in 13C NMR (~70–80 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretch at ~1030–1060 cm⁻¹ for sulfinyl) .
  • Elemental Analysis : Validates C, H, N, and S content, ensuring stoichiometric accuracy .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer : Key reactions include:
  • Substitution : The thiadiazole ring undergoes nucleophilic substitution at the 5-position. For example, reaction with alkyl halides modifies the sulfinyl group .
  • Oxidation/Reduction : The sulfinyl group can be further oxidized to sulfones or reduced to sulfides, depending on reagent choice (e.g., NaBH₄ for reduction) .
  • Heterocyclic Functionalization : Reactivity with triazoles or pyrazoles (via click chemistry) generates hybrid structures for biological screening .

Advanced Research Questions

Q. How can researchers address low yields during the sulfoxidation step in synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use transition metal catalysts (e.g., Ti(OiPr)₄) to enhance selectivity for sulfoxides over sulfones .
  • Solvent Control : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity and reduce side products .
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate oxidation at the sulfinyl stage .
  • Scale-Up Strategies : Continuous flow reactors improve yield consistency in larger batches by maintaining precise temperature and mixing .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl chains, aryl groups) to identify pharmacophores. For example, substituents on the thiadiazole ring significantly alter antimicrobial potency .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial enzymes or cancer cell receptors). Evidence from similar compounds shows that sulfinyl groups enhance hydrogen bonding with active sites .
  • Standardized Assays : Re-evaluate activity under consistent conditions (e.g., MIC assays for antimicrobial studies) to minimize variability .

Q. What strategies optimize the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Prodrug Design : Modify the sulfinyl group to improve solubility (e.g., ester prodrugs hydrolyze in vivo to release the active form) .
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to enhance bioavailability while retaining activity .
  • Metabolic Stability Testing : Use liver microsome assays to identify metabolic hotspots (e.g., sulfoxide reduction) and guide structural modifications .

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